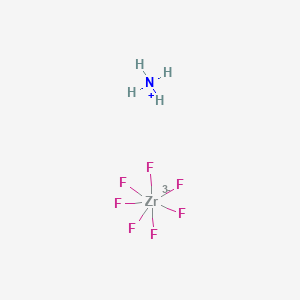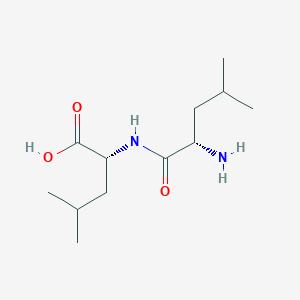
Cinamato de etilo trans-2-hidroxi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl coumarate is an ester derivative of p-coumaric acid, a naturally occurring phenolic compound found in various plants It is known for its aromatic properties and potential biological activities
Aplicaciones Científicas De Investigación
Ethyl coumarate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in plant defense mechanisms and its potential antifungal and antibacterial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of various industrial chemicals .
Mecanismo De Acción
Target of Action
Ethyl trans-2-hydroxycinnamate, also known as ETHYL COUMARATE, primarily targets the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in the redox reactions in various biological processes.
Mode of Action
It is known that it interacts with the major nad (p)h-flavin oxidoreductase
Biochemical Pathways
Ethyl trans-2-hydroxycinnamate is involved in the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide variety of phenolic compounds, which play key roles in plant defense mechanisms, structural integrity, and other physiological functions . The compound is synthesized from trans-cinnamic acid through the action of the enzyme 2-hydroxylase .
Result of Action
It is known to be involved in the biosynthesis of 4-phenyl-2 h -chromen-2-one, a 4-aryl coumarin derivative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl coumarate can be synthesized through the esterification of p-coumaric acid. The process involves dissolving p-coumaric acid in ethanol and adding sulfuric acid as a catalyst. The reaction mixture is then heated under reflux conditions for several hours to yield ethyl coumarate .
Industrial Production Methods: In an industrial setting, the production of ethyl coumarate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl coumarate undergoes various chemical reactions, including:
Oxidation: Ethyl coumarate can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of ethyl coumarate can yield dihydro derivatives.
Substitution: Ethyl coumarate can participate in substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted coumarate esters
Comparación Con Compuestos Similares
Ethyl coumarate can be compared with other similar compounds such as:
Methyl Coumarate: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has similar biological activities but may differ in potency and solubility.
p-Coumaric Acid: The parent compound of ethyl coumarate, which lacks the ester group. It is more hydrophilic and has different solubility and reactivity properties.
Ferulic Acid: Another phenolic compound with a methoxy group on the aromatic ring. .
Ethyl coumarate stands out due to its unique combination of aromatic properties and biological activities, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBYHEKXHQYMRN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17041-46-2 |
Source


|
| Record name | Ethyl coumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does ethyl coumarate contribute to the aroma profile of wine?
A1: Ethyl coumarate itself doesn't directly contribute to the aroma we perceive in wine. Instead, certain yeast strains, specifically some Dekkera bruxellensis strains, can metabolize ethyl coumarate into 4-ethylphenol. [] 4-Ethylphenol is a phenolic compound known for its characteristic "barnyard" or "medicinal" aroma, often associated with Brettanomyces spoilage in wine.
Q2: Are all yeast strains capable of converting ethyl coumarate to 4-ethylphenol?
A2: No. Research has shown that the ability to convert ethyl coumarate to 4-ethylphenol varies significantly among yeast strains. For example, studies have demonstrated that while Dekkera bruxellensis strains AWRI 1499 and AWRI 1608 readily produced 4-ethylphenol from ethyl coumarate, strain AWRI 1613 did not. [] This difference highlights the importance of strain-specific metabolism in wine production.
Q3: Besides its role in wine, has ethyl coumarate been identified in other contexts?
A3: Yes, ethyl coumarate has been found in various plants and is being investigated for potential applications beyond winemaking. For instance, a study identified ethyl coumarate as one of the major compounds present in a hydroalcoholic extract from Guazuma ulmifolia leaves. This extract exhibited significant anthelmintic activity against Haemonchus contortus, a parasitic nematode. []
Q4: How do researchers measure the levels of ethyl coumarate in complex mixtures like wine?
A4: Accurately quantifying ethyl coumarate in complex matrices like wine requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) coupled with the use of deuterium-labeled analogues has proven effective in quantifying ethyl coumarate and related compounds during wine production. [] This method allows researchers to track the evolution of these compounds throughout the fermentation and aging process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)


